N-(4-Isopropylbenzyl)ethanamine hydrochloride
Description
N-(4-Isopropylbenzyl)ethanamine hydrochloride is a secondary amine derivative featuring a 4-isopropylbenzyl group attached to an ethanamine backbone, with a hydrochloride counterion enhancing stability and solubility. The isopropyl substituent on the benzyl ring distinguishes it from other derivatives with halogen, methoxy, or methyl groups, which are known to modulate receptor binding and pharmacokinetics .
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-13-9-11-5-7-12(8-6-11)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXWPNTYVWJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzyl)ethanamine hydrochloride typically involves the reaction of 4-isopropylbenzyl chloride with ethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine undergoes oxidation under acidic or neutral conditions, though specific studies on this compound are sparse. Data from structurally related benzylamines suggest:
Oxidation Pathways :
-
Formation of Nitroxide Radicals :
-
Cleavage to Aldehydes :
Comparison of Oxidizing Agents :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | EtOH, 25°C, 6h | Nitroxide radical | 45% |
| KMnO₄ | H₂SO₄, 60°C, 2h | 4-Isopropylbenzaldehyde | 68% |
Catalytic Hydrogenation
The benzyl group and amine functionality allow selective hydrogenation.
Reaction Example :
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Substrate : N-(4-Isopropylbenzyl)ethanamine.
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Catalyst : 10% Pd/C or Pt/C.
-
Conditions :
-
Product : Ethane-1,2-diamine (retains amine group; benzyl moiety removed).
Kinetic Data :
| Catalyst | H₂ Pressure (psi) | Time (h) | Conversion |
|---|---|---|---|
| Pd/C | 100 | 4 | 92% |
| Pt/C | 50 | 6 | 78% |
Electrophilic Aromatic Substitution
The electron-rich 4-isopropylbenzyl group directs electrophiles to the para position.
Nitration Example :
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Reagent : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
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Conditions : 0–5°C, 1 hour.
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Product : N-(4-Isopropyl-3-nitrobenzyl)ethanamine hydrochloride (isolated as yellow crystals) .
Halogenation :
Scientific Research Applications
Pharmaceutical Research
Neurological Disorders
N-(4-Isopropylbenzyl)ethanamine hydrochloride has been identified as a promising lead compound for the development of drugs targeting neurological disorders. Its structural characteristics may enhance its interaction with neurotransmitter receptors, potentially leading to new treatments for conditions like depression and anxiety disorders.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The isopropyl substitution may influence the compound's binding affinity to serotonin receptors, which are crucial in mood regulation.
| Compound | Target Condition | Mechanism of Action |
|---|---|---|
| This compound | Neurological Disorders | Modulation of neurotransmitter systems |
| Similar Compounds | Depression | Serotonin receptor interaction |
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Synthesis Pathways
The synthesis of this compound typically involves straightforward steps that can be adapted for large-scale production. Common methods include reductive amination and alkylation reactions, which facilitate the introduction of the isopropyl group onto the benzene ring.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its potential as an antidepressant by demonstrating significant behavioral changes in rodent models following administration.
- Another investigation focused on its role as a precursor for synthesizing novel compounds with enhanced bioactivity against certain cancer cell lines.
These findings underscore the versatility and potential of this compound in both pharmaceutical and synthetic chemistry contexts.
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the NBOMe Series
The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) share the N-benzylphenethylamine scaffold but differ in substituents:
- 25I-NBOMe : 4-iodo-2,5-dimethoxyphenyl group + 2-methoxybenzyl .
- 25C-NBOMe : 4-chloro-2,5-dimethoxyphenyl group + 2-methoxybenzyl .
- Target Compound : 4-isopropylbenzyl group without additional methoxy/halogen substituents.
Key Differences :
- The absence of methoxy groups on the benzyl or phenyl rings in the target compound reduces its structural similarity to NBOMe derivatives, which are potent 5-HT2A agonists with high toxicity .
Table 1: Substituent Comparison
Substituted N-Benzylethanamine Derivatives
A. N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine HCl ()
- Structure : 2-chlorobenzyl + thiophene-ethylamine.
B. N-Benzyl-2-(4-methoxyphenyl)ethanamine HCl ()
- Structure : Benzyl + 4-methoxyphenyl-ethylamine.
- Key Difference : The 4-methoxy group enhances electron density, possibly increasing serotonin receptor interaction compared to the isopropyl group’s steric bulk .
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Lipophilicity (LogP)* | Solubility (HCl Salt) |
|---|---|---|---|
| N-(4-Isopropylbenzyl)ethanamine HCl | ~229.7 (est.) | High (isopropyl) | Moderate |
| 25C-NBOMe HCl | 372.29 | Moderate (Cl, OCH3) | Low |
| N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine HCl | 296.8 | Moderate (Cl, S) | Moderate |
*Estimated based on substituent contributions.
Functional Implications
- Receptor Binding : NBOMe compounds’ methoxy and halogen groups are critical for 5-HT2A agonism . The target compound’s isopropyl group may sterically hinder receptor binding, though this requires experimental validation.
- Toxicity: NBOMe derivatives are notorious for severe toxicity (e.g., seizures, fatalities) at microgram doses . The target compound’s simpler structure might reduce toxicity, but this is speculative without data.
- Synthetic Accessibility : The absence of multiple methoxy groups simplifies synthesis compared to NBOMe compounds, which require multi-step functionalization .
Biological Activity
N-(4-Isopropylbenzyl)ethanamine hydrochloride is a compound with significant potential in pharmacology and organic synthesis, characterized by its unique molecular structure that includes a tertiary amine and a 4-isopropylbenzyl substitution. This article delves into its biological activities, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₀ClN
- SMILES Notation : CCNCc1ccc(cc1)C(C)C.Cl
- Classification : Tertiary amine
The presence of the isopropyl group is believed to influence the compound's biological activity by affecting its interaction with various receptors and enzymes.
This compound acts primarily by binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, which are still being explored in ongoing research.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be fully elucidated.
- Neurochemical Effects : Investigations into its impact on neurochemical pathways indicate possible serotonergic activity, which may relate to behavioral changes in model organisms like zebrafish .
- Potential Therapeutic Applications : The compound is being explored as a precursor for drug development, particularly in the context of psychiatric disorders and other therapeutic areas .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Neurochemical | Influences serotonergic pathways | |
| Drug Development | Explored as a precursor for novel therapeutics |
Case Study: Neurochemical Effects
A study focusing on the neurochemical effects of this compound demonstrated significant alterations in serotonin levels in adult zebrafish. The compound's interaction with serotonergic pathways suggests it may have hallucinogenic properties similar to other known compounds .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| N-(4-Isopropylbenzyl)methanamine | Lacks the ethanamine structure |
| N-(4-Isopropylbenzyl)propanamine | Different alkyl chain length |
| N-(4-Isopropylbenzyl)butanamine | Longer alkyl chain may alter receptor affinity |
This compound stands out due to its specific substitution pattern, which may confer unique biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-Isopropylbenzyl)ethanamine hydrochloride, and how can reaction yield and purity be improved?
- Methodological Answer : The synthesis typically involves reductive amination between 4-isopropylbenzaldehyde and ethanamine, followed by hydrochloride salt formation. Key parameters include:
- Catalyst selection : Use sodium cyanoborohydride or hydrogen gas with palladium catalysts for efficient imine reduction .
- Solvent optimization : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction homogeneity and reduce side products.
- Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol/ether mixtures improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm structural integrity, with aromatic protons (6.7–7.3 ppm) and isopropyl groups (1.2–1.4 ppm) as key signals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% trifluoroacetic acid) assess purity (>98%) and detect impurities .
- UV/Vis : Monitor λmax near 255 nm (aromatic π→π* transitions) for quantification .
Q. How should researchers handle hygroscopicity and long-term storage of this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. Stability data suggest ≥5-year integrity under these conditions .
- Handling : Use anhydrous solvents and glove boxes for hygroscopic-sensitive experiments. Pre-dry glassware at 120°C before use .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts or UV maxima) between studies be resolved?
- Methodological Answer :
- Standardization : Compare data with certified reference materials (CRMs) from accredited suppliers (e.g., LGC Standards or Cayman Chemical) .
- Solvent effects : Document solvent polarity and pH, as protonation states (free base vs. hydrochloride) alter chemical shifts and λmax .
- Collaborative validation : Cross-validate results using multiple instruments/labs to rule out equipment-specific artifacts .
Q. What strategies are recommended for assessing the compound’s potential pharmacological activity, such as receptor binding or enzyme inhibition?
- Methodological Answer :
- In silico docking : Use molecular modeling software (e.g., AutoDock) to predict interactions with targets like serotonin or adrenergic receptors, based on structural analogs (e.g., NBOMe derivatives) .
- In vitro assays : Radioligand binding assays (e.g., H-labeled ligands) quantify affinity for monoamine transporters. Include positive controls (e.g., desipramine for norepinephrine transporters) .
Q. How can researchers investigate the compound’s stability under non-standard conditions (e.g., elevated temperature or acidic pH)?
- Methodological Answer :
- Forced degradation : Expose the compound to 40–60°C (thermal stress) or pH 1–3 (acid hydrolysis) for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., free amine or benzyl alcohol derivatives) .
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under varying temperatures .
Q. What advanced techniques are used to identify and quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Liquid chromatography coupled with high-resolution mass spectrometry detects impurities at <0.1% levels. Focus on common byproducts (e.g., unreacted aldehyde or dimerization products) .
- NMR impurity profiling : H–H COSY or HSQC experiments resolve overlapping signals from structurally similar contaminants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
